molecular formula C18H15N3O5 B2659521 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide CAS No. 903357-88-0

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide

Cat. No.: B2659521
CAS No.: 903357-88-0
M. Wt: 353.334
InChI Key: RDBKWRFFTVKOSL-UHFFFAOYSA-N
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Description

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a unique structure combining an isoquinoline derivative with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the isoquinoline derivative. This can be achieved by reacting 2-methyl-1-aminomethyl ketone with a formylating agent, followed by cyclization to form the isoquinoline ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide stands out due to its unique combination of an isoquinoline derivative and a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This compound features a unique isoquinoline structure, which is known for various pharmacological properties, including enzyme inhibition and potential therapeutic applications in neurodegenerative diseases.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 318.36 g/mol
  • IUPAC Name : this compound
  • SMILES : Cc1cccc(NC(COc2cccc3c2C=CN(C)C3=O)=O)c1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. It has been studied for its interaction with acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the compound may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition :
    • Inhibits acetylcholinesterase activity, leading to increased acetylcholine levels.
    • Potentially inhibits other enzymes involved in neurotransmitter regulation.
  • Antioxidant Activity :
    • Exhibits scavenging effects on free radicals, contributing to its neuroprotective properties.
  • Antitumor Effects :
    • Preliminary studies suggest potential antitumor activity through modulation of signaling pathways involved in cell proliferation and apoptosis.

Research Findings and Case Studies

Study FocusFindingsReference
AChE InhibitionThe compound showed significant inhibition of AChE with an IC50 value indicating its potency as a cognitive enhancer.
Antioxidant PropertiesDemonstrated strong radical scavenging activity in vitro, suggesting potential use in neurodegenerative disease prevention.
Antitumor ActivityIn vitro assays indicated that the compound can inhibit the growth of cancer cells by inducing apoptosis.

Properties

IUPAC Name

2-(2-methyl-1-oxoisoquinolin-5-yl)oxy-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-20-10-9-14-15(18(20)23)3-2-4-16(14)26-11-17(22)19-12-5-7-13(8-6-12)21(24)25/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBKWRFFTVKOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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